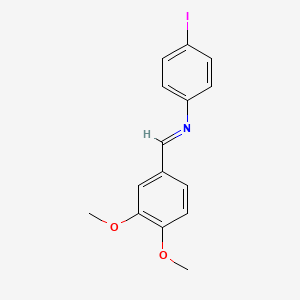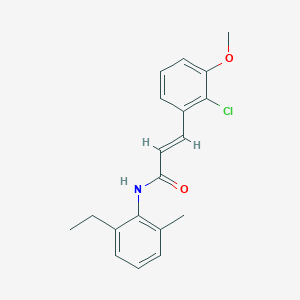
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes may involve the use of reagents such as chlorinating agents, methoxylating agents, and amide-forming reagents under controlled conditions of temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often involves the optimization of reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(6-methylphenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
853349-95-8 |
|---|---|
Molekularformel |
C19H20ClNO2 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20ClNO2/c1-4-14-8-5-7-13(2)19(14)21-17(22)12-11-15-9-6-10-16(23-3)18(15)20/h5-12H,4H2,1-3H3,(H,21,22)/b12-11+ |
InChI-Schlüssel |
ZSPYPTZCNGHDSK-VAWYXSNFSA-N |
Isomerische SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


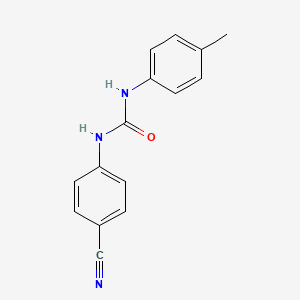
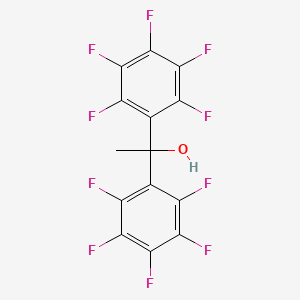
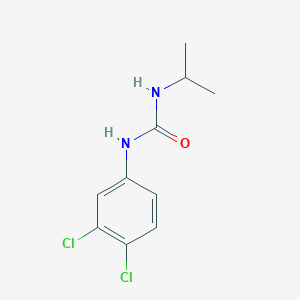
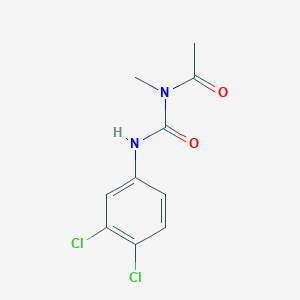
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)
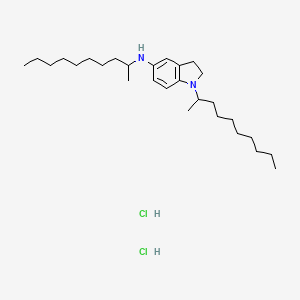
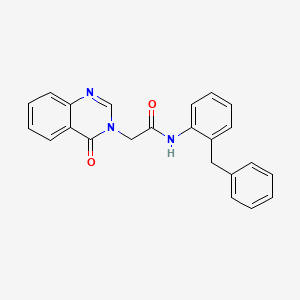
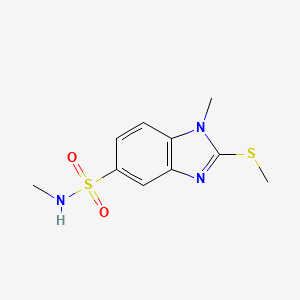
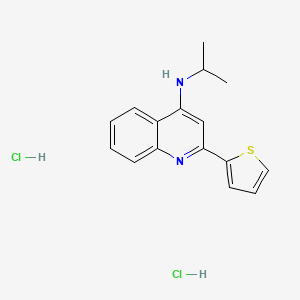
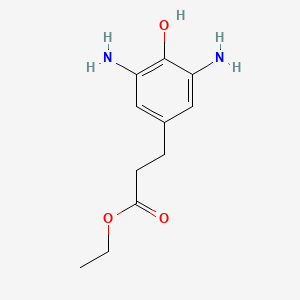
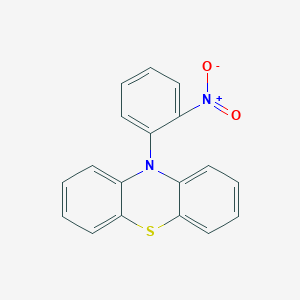

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
